Methyl 5-isoquinolyloxyacetate

Descripción

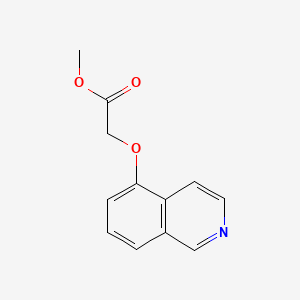

Methyl 5-isoquinolyloxyacetate is a methyl ester derivative of 5-isoquinolyloxyacetic acid, characterized by an isoquinoline core substituted with an acetoxy group at the 5-position. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 233.22 g/mol. Isoquinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propiedades

Fórmula molecular |

C12H11NO3 |

|---|---|

Peso molecular |

217.22 g/mol |

Nombre IUPAC |

methyl 2-isoquinolin-5-yloxyacetate |

InChI |

InChI=1S/C12H11NO3/c1-15-12(14)8-16-11-4-2-3-9-7-13-6-5-10(9)11/h2-7H,8H2,1H3 |

Clave InChI |

PZBFHKDYYCMTPK-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)COC1=CC=CC2=C1C=CN=C2 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Quaternization Reactions with Amines

The first search result details quaternization reactions involving methyl 5-O-sulfonates and aromatic amines (e.g., pyridine, isoquinoline). These reactions form ammonium salts under specific conditions:

-

Reaction Conditions : Typically conducted at 70°C for 14–30 days in ethanolic solutions.

-

Yield Trends :

While these reactions involve similar nitrogen-containing heterocycles, direct applicability to Methyl 5-isoquinolyloxyacetate is unclear without structural confirmation.

Methyl 5-Isoquinolinecarboxylate (Related Compound)

Search results and describe Methyl 5-isoquinolinecarboxylate (C₁₁H₉NO₂), a structurally distinct compound:

-

Safety Profile : Classified as harmful if swallowed (H302) and causes skin/eye irritation (H315, H319) .

-

Synthesis : Likely involves esterification of 5-isoquinolinecarboxylic acid with methanol, though explicit reaction details are absent.

Mechanistic Insights from MCR Enzyme Studies

Search result discusses methyl-coenzyme M reductase (MCR) catalysis, which involves nickel-dependent methyl transfer. While unrelated to the target compound, it highlights the importance of coordinating groups (e.g., sulfur in MCR substrates) in directing reaction pathways. This principle could inform hypothetical reactivity of This compound , but no direct data exists.

Key Observations and Limitations

-

Structural Ambiguity : The query’s compound (This compound ) differs from Methyl 5-isoquinolinecarboxylate (an ester vs. a carbonyl-linked isoquinoline). Reaction mechanisms may diverge significantly.

-

Data Gaps : No experimental data for This compound exists in the provided sources.

-

Recommendation : Further research should focus on analogous ester derivatives or heterocyclic systems to infer reactivity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

Methyl 5-isoquinolyloxyacetate shares structural similarities with several aromatic heterocyclic esters, including:

- Functional Group Reactivity: The ester group in this compound is less polar than the carboxylic acid in 5-Methoxy-2-methyl-3-indoleacetic acid, altering solubility and bioavailability .

Physical and Chemical Properties

While explicit data for this compound is unavailable, comparisons can be inferred from related methyl esters:

- Boiling Point : Methyl esters of aromatic heterocycles (e.g., methyl salicylate) typically exhibit higher boiling points (>200°C) due to increased molecular weight and aromaticity .

- Solubility: Esters like Methyl isocyanoacetate (logP ~1.2) are more lipophilic than their acid counterparts, favoring organic solvents .

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-isoquinolyloxyacetate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves esterification or nucleophilic substitution reactions. For example, coupling 5-hydroxyisoquinoline with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Optimization requires monitoring reaction temperature (60–80°C), solvent polarity, and catalyst choice. Thin-layer chromatography (TLC) or HPLC should track reaction progress, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended . Reaction yields can be improved by using anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

Methodological Answer:

Discrepancies between NMR and mass spectrometry (MS) data often arise from impurities, solvent artifacts, or structural isomerism. To address this:

- Reproducibility: Repeat synthesis and characterization under standardized conditions (e.g., identical solvent batches, calibrated instruments) .

- 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity and distinguish between regioisomers.

- High-Resolution MS (HRMS): Validate molecular formulas and identify adducts (e.g., sodium or potassium ions) that may skew MS results.

- Cross-Validation: Compare data with literature values for analogous isoquinoline derivatives . Contradictions should be documented in supplementary materials with detailed rationale .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Methodological Answer:

Essential techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm ester and isoquinoline moieties. Deuterated solvents (e.g., CDCl₃) must be free of protonated impurities .

- Mass Spectrometry: ESI-MS or EI-MS to verify molecular weight and fragmentation patterns.

- Melting Point Analysis: Compare observed mp with literature values (e.g., analogous compounds in and ).

- HPLC-PDA: Assess purity (>95%) and detect trace byproducts. Document all parameters (column type, mobile phase, flow rate) for reproducibility .

Advanced: How can computational methods (e.g., DFT) aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations predict electronic properties and reaction pathways:

- Optimize Geometry: Use software (e.g., Gaussian) to model ground-state structures and identify nucleophilic/electrophilic sites on the isoquinoline ring.

- Transition State Analysis: Simulate activation energies for ester hydrolysis or substitution reactions to guide experimental design.

- Solvent Effects: Apply continuum solvation models (e.g., PCM) to refine reaction conditions. Validate predictions with kinetic studies (e.g., rate constants via UV-Vis spectroscopy) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .

- Storage: Store in airtight containers at 2–8°C (similar to protocols in ) to prevent degradation.

- Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines. Document all procedures in supplementary safety logs .

Advanced: How can researchers design experiments to evaluate this compound’s potential in drug delivery systems?

Methodological Answer:

- Lipophilicity Studies: Measure logP values (shake-flask method) to assess membrane permeability.

- Stability Assays: Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation via LC-MS.

- In Vitro Models: Use Caco-2 cell monolayers to evaluate intestinal absorption. Compare with control compounds (e.g., pro-drug esters) .

- Statistical Design: Apply factorial DOE (Design of Experiments) to optimize formulation variables (e.g., pH, excipients) .

Basic: How should researchers document synthetic procedures for reproducibility in publications?

Methodological Answer:

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry in ):

- Detailed Experimental Section: Include molar ratios, solvent grades, and equipment models.

- Supplementary Data: Provide NMR spectra, HRMS chromatograms, and purity reports as separate files.

- Citation of Analogous Methods: Reference established protocols for related esters or isoquinoline derivatives .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Methodological Answer:

- Process Analytical Technology (PAT): Implement inline FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Quality by Design (QbD): Identify critical process parameters (CPPs) via risk assessment (e.g., temperature, stirring rate) and establish control limits.

- Scale-Down Models: Use microreactors to simulate large-scale conditions before pilot trials. Document deviations in a "lessons learned" database .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.